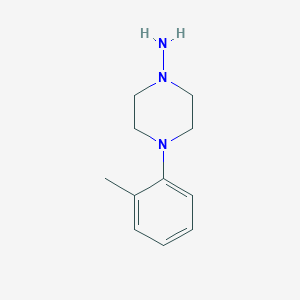

4-(2-Methylphenyl)piperazin-1-amine

Description

Properties

IUPAC Name |

4-(2-methylphenyl)piperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-10-4-2-3-5-11(10)13-6-8-14(12)9-7-13/h2-5H,6-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKPYLQVMZTAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570881 | |

| Record name | 4-(2-Methylphenyl)piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184034-77-3 | |

| Record name | 4-(2-Methylphenyl)piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Piperazine Scaffold: a Foundational Heterocycle in Medicinal Chemistry Research

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the field of medicinal chemistry and drug discovery. nih.govnih.gov Its prevalence is so significant that it has been classified as the third most common nitrogen heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). tandfonline.commdpi.com The widespread use of the piperazine scaffold is attributed to its versatile and advantageous physicochemical properties. nih.govtandfonline.com

The two nitrogen atoms within the piperazine ring can act as hydrogen bond donors and acceptors, which allows for fine-tuning interactions with biological receptors and can increase the water solubility and bioavailability of drug candidates. mdpi.com This inherent basicity and solubility, coupled with its chemical reactivity and distinct conformational properties, make piperazine a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. nih.govconsensus.app The piperazine moiety is a key structural component in a vast array of commercially available medications with diverse therapeutic applications, including antipsychotic, antidepressant, antihistamine, anticancer, and antiviral agents. benthamdirect.comwisdomlib.orgresearchgate.net

The adaptability of the piperazine scaffold allows for its incorporation into a wide range of molecular architectures, enabling the development of new drug candidates with a broad spectrum of biological activities. nih.gov Researchers have successfully integrated the piperazine ring into various compounds to enhance their therapeutic potential, leading to the development of numerous drugs for treating conditions such as cancer, bacterial infections, and neurological disorders. nih.govresearchgate.net

Evolution of Arylpiperazine Derivatives in Pharmacological Studies

The strategic combination of a piperazine (B1678402) ring with an aryl group gives rise to arylpiperazine derivatives, a class of compounds that has seen significant evolution and application in pharmacological research. This structural fusion has proven to be particularly fruitful in the development of agents targeting the central nervous system (CNS). Historically, the piperazine scaffold was primarily associated with CNS activity. researchgate.net

Arylpiperazine derivatives have been extensively investigated for their interactions with a variety of neurotransmitter receptors, leading to the development of drugs with antipsychotic, antidepressant, and anxiolytic properties. mdpi.combenthamdirect.com The specific nature of the aryl group and any substitutions on either the aryl or piperazine ring can significantly influence the compound's pharmacological profile, including its receptor binding affinity and functional activity.

The versatility of the arylpiperazine scaffold extends beyond CNS applications. Researchers have explored its potential in developing agents for a multitude of other therapeutic areas. researchgate.net This includes the design of anticancer agents, with several clinically used drugs incorporating the piperazine pharmacophore. researchgate.netresearchgate.net The ability to modify the substitution patterns on the arylpiperazine nucleus provides a powerful strategy for medicinal chemists to fine-tune the medicinal properties of the resulting molecules and explore new therapeutic avenues. researchgate.net

Structural Characteristics of 4 2 Methylphenyl Piperazin 1 Amine and Its Positioning Within Contemporary Chemical Biology Research

Retrosynthetic Analysis of the Core Structure of this compound

A retrosynthetic analysis of this compound reveals several logical disconnection points, suggesting various synthetic routes. The primary disconnections are at the C-N bonds of the piperazine ring and the N-N bond of the hydrazine (B178648) moiety.

Disconnection of the N-N bond: This approach simplifies the target molecule to 1-(2-methylphenyl)piperazine (B1583260). This common intermediate can then be aminated in a subsequent step. This is a frequently employed strategy in the synthesis of N-amino piperazines.

Disconnection of the aryl-nitrogen bond: This leads to piperazin-1-amine (B1360318) and a 2-methylphenyl halide or triflate. The subsequent N-arylation is a well-established transformation, often achieved through transition metal-catalyzed cross-coupling reactions.

Disconnection of the piperazine ring: This more fundamental approach breaks the heterocyclic ring down into acyclic precursors. For instance, disconnection of two C-N bonds could lead to a substituted ethylenediamine (B42938) and a suitable two-carbon electrophile, which can cyclize to form the piperazine ring. nih.gov

This analysis provides a strategic roadmap for the synthesis, allowing for flexibility in the choice of starting materials and reaction conditions based on availability and desired efficiency.

Methodologies for Piperazine Ring Formation and N-Arylation with 2-Methylphenyl Precursors

The construction of the N-arylpiperazine scaffold is a critical phase in the synthesis of this compound. This can be achieved either by forming the piperazine ring with the aryl group already in place or by arylating a pre-existing piperazine ring.

Cyclization Reactions and Amination Routes

The de novo synthesis of the piperazine ring offers a versatile approach to substituted piperazines. acs.org One common method involves the cyclization of N,N'-disubstituted ethylenediamines. For the target molecule, this would entail a precursor already bearing the 2-methylphenyl group.

Another innovative approach utilizes the reductive cyclization of dioximes. This method involves the double Michael addition of nitrosoalkenes to a primary amine, followed by a stereoselective catalytic reductive cyclization to form the piperazine ring. nih.gov This strategy allows for the construction of the piperazine core from simple primary amines. nih.gov

Furthermore, palladium-catalyzed cyclization reactions have emerged as a powerful tool for the modular synthesis of highly substituted piperazines. organic-chemistry.orgnih.gov These reactions couple a propargyl unit with a diamine component, offering high yields and stereochemical control under mild conditions. nih.gov

| Cyclization Strategy | Key Precursors | Advantages | Reference |

| Reductive Cyclization of Dioximes | Primary amines, Nitrosoalkenes | Stereoselective, builds from simple precursors | nih.gov |

| Palladium-Catalyzed Cyclization | Propargyl units, Diamines | High yields, high stereocontrol, mild conditions | organic-chemistry.orgnih.gov |

| Traditional Cyclization | N,N'-disubstituted ethylenediamines | Well-established methodology | nih.gov |

Palladium-Catalyzed Coupling Reactions for Arylpiperazines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are highly effective for the N-arylation of piperazine. nih.gov This reaction typically involves the coupling of piperazine (or a protected derivative) with an aryl halide or triflate, such as 2-bromotoluene (B146081) or 2-chlorotoluene, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

This methodology is known for its broad substrate scope and functional group tolerance. acs.org Solvent-free and aerobic conditions have also been developed, making the process more environmentally friendly and cost-effective. acs.org The choice of ligand is crucial for achieving high yields, especially with sterically hindered or electron-rich aryl chlorides. organic-chemistry.org

| Catalyst System | Arylating Agent | Key Features | Reference |

| Pd(0)/Phosphine Ligand | 2-Bromotoluene | Broad scope, high efficiency | nih.gov |

| Pd Catalyst (Solvent-Free) | 2-Chlorotoluene | Eco-friendly, cost-effective | acs.org |

Introduction of the Piperazin-1-amine Moiety

The final and defining step in the synthesis of this compound is the introduction of the primary amine group at the N1 position of the piperazine ring.

Direct Amination Approaches

Direct amination involves the formation of an N-N bond on the pre-formed 1-(2-methylphenyl)piperazine. This can be achieved using electrophilic aminating agents. One common reagent for this transformation is chloramine (B81541) (NH₂Cl) or hydroxylamine-O-sulfonic acid. These reagents react with the secondary amine of the piperazine to form the desired N-amino functionality. Careful control of reaction conditions is necessary to avoid side reactions.

Reductive Amination Strategies

An alternative and often more controllable method is a two-step reductive amination process. This typically begins with the N-nitrosation of 1-(2-methylphenyl)piperazine using a reagent like sodium nitrite (B80452) under acidic conditions to form the corresponding N-nitroso derivative.

The subsequent reduction of the N-nitroso group yields the desired this compound. A variety of reducing agents can be employed for this step, with lithium aluminum hydride (LiAlH₄) being a powerful and common choice. google.com This two-step approach often provides higher yields and purity compared to direct amination methods.

| Method | Reagents | Advantages | Reference |

| Direct Amination | Chloramine, Hydroxylamine-O-sulfonic acid | One-step process | |

| Reductive Amination | 1. Sodium nitrite, acid; 2. LiAlH₄ | Controllable, often higher yields | google.com |

Synthesis of Radiolabeled Analogues for Receptor Mapping and In Vitro Studies (e.g., carbon-11 (B1219553) labeling)

The development of radiolabeled ligands is crucial for in vivo imaging techniques like Positron Emission Tomography (PET), which allows for the quantitative visualization of biological processes at the molecular level. core.ac.uk Carbon-11 (¹¹C) is a frequently used radionuclide for PET due to its short half-life (20.4 minutes), which allows for multiple scans in the same subject on the same day and minimizes long-term radiation exposure. nih.govnih.gov The introduction of a ¹¹C-label into a molecule like this compound requires rapid and efficient chemical reactions.

The most common strategy for carbon-11 labeling is through N-methylation using high-reactivity agents like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.govnih.gov These reagents are typically produced from cyclotron-generated [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane. nih.gov The labeling reaction involves the methylation of a suitable precursor that contains a nucleophilic nitrogen or oxygen atom.

For a molecule such as this compound, direct methylation of the primary amine at the N-1 position would result in a different compound. Therefore, a common approach involves the use of a desmethyl precursor. For instance, a precursor molecule where the N-1 position is an unprotected secondary amine can be reacted with [¹¹C]CH₃I to introduce the ¹¹C-methyl group. This strategy has been successfully applied to the synthesis of various ¹¹C-labeled arylpiperazine-based PET tracers. nih.gov

A potential synthetic route for a radiolabeled analogue could involve a precursor such as 1-(2-methylphenyl)piperazine. This precursor could be N-methylated with [¹¹C]CH₃I to produce [¹¹C-methyl]-1-(2-methylphenyl)-4-methylpiperazine. While not the target compound, this labeled analogue would be valuable for PET studies investigating receptors that bind this structural motif. The synthesis of [methylpiperazine-¹¹C]brigatinib, for example, was achieved by reacting the N-desmethyl precursor with [¹¹C]methyl iodide. nih.gov

Another advanced strategy for incorporating carbon-11 is through [¹¹C]CO₂ fixation. core.ac.uknih.gov This method allows for the direct incorporation of cyclotron-produced [¹¹C]CO₂ into various functional groups, including ureas and carbamates. core.ac.uknih.govsemanticscholar.org For the synthesis of a derivative of this compound, a reaction could be designed where the N-1 amino group of the target compound reacts with [¹¹C]CO₂ in the presence of a suitable activating agent to form a [¹¹C]carbamate or related derivative.

The general conditions for such radiolabeling reactions are critical due to the short half-life of ¹¹C. Automated synthesis modules are often employed to ensure rapid and reproducible production. researchgate.net The purification of the final radiolabeled compound is typically achieved using high-performance liquid chromatography (HPLC), followed by formulation in a physiologically compatible solution for in vitro or in vivo use. nih.gov

| Radiolabeling Data for Arylpiperazine Analogues | |

| Parameter | Value/Condition |

| Radionuclide | Carbon-11 (¹¹C) |

| Common Labeling Agents | [¹¹C]Methyl Iodide, [¹¹C]Methyl Triflate |

| Precursor Strategy | N-desmethyl or other suitable precursors |

| Typical Reaction Time | 5-15 minutes |

| Purification Method | High-Performance Liquid Chromatography (HPLC) |

| Radiochemical Purity | >95% |

Precursor Synthesis and Intermediate Chemistry for this compound

A common and efficient method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. Alternatively, nucleophilic aromatic substitution (SNAr) on an activated aryl halide can be employed. nih.gov A plausible route to the key intermediate, 1-(2-methylphenyl)piperazine, involves the reaction of 2-methylaniline (o-toluidine) or an appropriate derivative with a piperazine synthon. One established method reacts the aniline (B41778) with bis(2-chloroethyl)amine.

The subsequent introduction of the amino group at the N-1 position is a critical step. A widely used method for this transformation is through N-nitrosation followed by reduction. The secondary amine of 1-(2-methylphenyl)piperazine can be reacted with a nitrosating agent, such as sodium nitrite in an acidic medium, to form the N-nitroso intermediate, 1-(2-methylphenyl)-4-nitrosopiperazine. This intermediate can then be reduced to the desired 1-amino-4-(2-methylphenyl)piperazine. Common reducing agents for this step include lithium aluminum hydride (LiAlH₄) or zinc dust in acetic acid. This nitrosation-reduction sequence is a standard procedure for converting secondary amines to hydrazines.

An alternative approach for the N-amination of secondary amines involves the use of hydroxylamine-O-sulfonic acid. This reagent can directly aminate the secondary nitrogen of 1-(2-methylphenyl)piperazine under appropriate reaction conditions.

The key intermediates in the synthesis of this compound are outlined in the table below.

| Key Intermediates in the Synthesis of this compound | |

| Intermediate | Role in Synthesis |

| 2-Methylaniline (o-Toluidine) | Starting material for the 2-methylphenyl moiety |

| Bis(2-chloroethyl)amine | Piperazine ring precursor |

| 1-(2-Methylphenyl)piperazine | Key intermediate formed by N-arylation |

| 1-(2-Methylphenyl)-4-nitrosopiperazine | Intermediate in the N-amination sequence |

The purification of the final product and intermediates is typically achieved through standard laboratory techniques such as crystallization, distillation, or column chromatography to ensure high purity.

Systematic Modulations of the 2-Methylphenyl Moiety and Their Pharmacological Impact

The 2-methylphenyl group is a key pharmacophoric element in many piperazine-based compounds, and modifications to this part of the molecule can significantly alter their pharmacological properties.

The steric bulk of the ortho-methyl group can restrict the rotation of the phenyl ring, locking the molecule into a more rigid and, therefore, more active conformation. nih.gov This restricted rotation orients the phenyl ring in a specific spatial arrangement relative to the piperazine core, which is thought to be critical for effective interaction with the receptor's binding pocket. For example, in the synthesis of open-framework aluminophosphates, the position of a methyl group on a piperazine ring was found to influence the resulting structure, demonstrating the significant impact of this functional group's placement. nih.gov

In addition to steric considerations, the electronic properties of substituents on the aromatic ring are pivotal in modulating ligand-receptor interactions. nih.gov The introduction of electron-withdrawing or electron-donating groups can alter the electron density of the aromatic ring, thereby influencing its ability to participate in non-covalent interactions such as pi-pi stacking within the receptor binding site. mdpi.com

Interactive Table: Effect of Aromatic Ring Substituents on Biological Activity

| Compound Series | Substituent Modification | Observed Pharmacological Impact | Reference |

| FPMINT Analogues | Replacement of naphthalene (B1677914) with benzene | Abolished inhibitory effects on ENT1 and ENT2 | polyu.edu.hkpolyu.edu.hkwesternsydney.edu.au |

| FPMINT Analogues | Addition of meta-chloro to benzene | Restored ENT1 inhibition, no effect on ENT2 | polyu.edu.hkpolyu.edu.hkwesternsydney.edu.au |

| FPMINT Analogues | Addition of meta-methyl to benzene | Regained inhibitory activity on ENT1 and ENT2 | polyu.edu.hkpolyu.edu.hkwesternsydney.edu.au |

| FPMINT Analogues | Addition of para-ethyl or -oxymethyl to benzene | Regained inhibitory activity on ENT1 and ENT2 | polyu.edu.hkpolyu.edu.hkwesternsydney.edu.au |

| FPMINT Analogues | Presence of a halogen on the fluorophenyl ring | Essential for inhibitory effects on ENT1 and ENT2 | polyu.edu.hkpolyu.edu.hkwesternsydney.edu.au |

Conformational Analysis of the Piperazine Ring and its Role in Ligand-Receptor Interactions

The piperazine ring is a central scaffold that typically adopts a thermodynamically favored chair conformation. nih.gov However, the piperazine ring can also adopt a boat conformation, particularly when interacting with metal centers. nih.gov This conformational flexibility is crucial for its biological activity, as it allows the molecule to adapt to the specific topology of different receptor binding pockets.

The conformation of the piperazine ring directly dictates the spatial relationship between the aryl group and the basic nitrogen atom. This nitrogen is often involved in a critical salt bridge interaction with an acidic residue within the receptor. Studies have shown that for many active piperazine derivatives, the aryl substituent preferentially occupies the equatorial position in the chair conformation, which is generally more stable and minimizes steric hindrance. nih.govnih.gov This orientation presents the key pharmacophoric elements in an optimal arrangement for receptor recognition. However, in some cases, an axial conformation has been found to be preferred and even stabilized by intramolecular hydrogen bonds. nih.gov

Variations at the Piperazin-1-amine Position and their Contribution to Receptor Binding Selectivity

Modifications at the 1-amine position of the piperazine ring represent a key strategy for fine-tuning receptor binding selectivity. The nature of the substituent at this position can dramatically alter the ligand's affinity and efficacy at various receptor subtypes. For example, in a series of 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol derivatives, N-substitution on the piperazine ring with various substituted indole (B1671886) rings was well-tolerated and, in some cases, led to high affinity and selectivity for the D3 dopamine (B1211576) receptor. nih.gov

Furthermore, the linker connecting the substituent to the piperazine ring can also influence activity. In the aforementioned series, it was found that the heterocyclic ring did not need to be directly connected to the piperazine ring to maintain high D3 receptor affinity and selectivity, with amide and methylene (B1212753) linkers proving effective. nih.gov For instance, a compound with an amide linker to the 2-position of an indole ring was among the most potent and selective D3 receptor ligands. nih.gov

Interactive Table: Impact of Piperazin-1-amine Variations on Receptor Binding

| Compound Series | Variation at Piperazin-1-amine | Effect on Receptor Binding/Selectivity | Reference |

| Thiazolo[5,4-d]pyrimidine (B3050601) Derivatives | Phenylpiperazine at position 5 | Highest hA2A AR affinity (Ki = 8.6 nM) | mdpi.com |

| 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol Derivatives | N-substitution with substituted indole rings | Maintained high affinity and selectivity for D3 receptor | nih.gov |

| 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol Derivatives | Amide linker to 2-position of indole | High affinity and selectivity at D3 receptor | nih.gov |

| 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold | Varying aryl substituents on the piperazine ring | Unveiled potent, non-competitive inhibitors of inflammatory caspases |

Rational Design Principles Derived from SAR Studies for Novel Ligands

The wealth of data from SAR studies on this compound and related compounds has enabled the formulation of rational design principles for creating novel ligands with enhanced potency and selectivity. nih.govnih.gov These principles serve as a guide for medicinal chemists in the strategic modification of lead compounds.

Key principles derived from these studies include:

Ortho-Substitution on the Phenyl Ring: The presence of a substituent at the ortho-position of the phenyl ring often enhances affinity, likely by influencing the conformational preference of the molecule.

Piperazine Ring Conformation: The ability of the piperazine ring to adopt a favorable conformation, typically a chair with an equatorial aryl substituent, is critical for optimal receptor interaction.

Strategic N-1 Piperazine Substitution: The nature and linkage of the substituent at the N-1 position of the piperazine ring are crucial for modulating receptor selectivity.

Harnessing Bioisosteric Replacements: Replacing certain moieties with their bioisosteres can lead to improved pharmacological profiles. For example, replacing a piperidine (B6355638) with a piperazine has been shown to improve binding affinity at the hA2A adenosine (B11128) receptor. mdpi.com

By applying these evidence-based principles, researchers can more effectively navigate the chemical space to design novel ligands with desired pharmacological activities. nih.govnih.gov

In Vitro Pharmacological Profiling of 4 2 Methylphenyl Piperazin 1 Amine and Analogues

Comprehensive Receptor Binding Studies (Specificity and Affinity)

Receptor binding assays are fundamental in vitro tools used to determine the affinity of a compound for a specific receptor. These studies typically involve radioligand displacement assays, where the test compound's ability to displace a known high-affinity radiolabeled ligand from the receptor is measured. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity, with lower Ki values indicating higher affinity. The following sections detail the binding profiles of 4-(2-methylphenyl)piperazine analogues at various receptor families.

Serotonin (B10506) (5-HT) Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT4)

The arylpiperazine scaffold is a well-established pharmacophore for serotonin receptors, particularly the 5-HT1A subtype. Numerous studies have demonstrated that derivatives of 1-arylpiperazine exhibit high, often nanomolar, affinity for this receptor. mdpi.comacs.orgnih.govnih.gov For instance, analogues featuring a 2-methoxyphenyl group attached to the piperazine (B1678402) ring are known to be potent 5-HT1A receptor ligands. mdpi.comnih.gov One such derivative, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine, was shown to bind with a very high affinity (Ki = 1.2 nM) to the 5-HT1A receptor. mdpi.com

Beyond the 5-HT1A receptor, these compounds have been evaluated at other 5-HT subtypes. Phenylpiperazine-hydantoin derivatives have been identified as dual 5-HT7/α-ARs ligands. nih.gov In studies of long-chain arylpiperazines, compounds have been developed that exhibit mixed affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. acs.org For example, some 1,2,4-trisubstituted piperazine derivatives show higher affinity for 5-HT2A receptors compared to their disubstituted counterparts, while maintaining or improving their affinity for 5-HT1A receptors. nih.gov

Table 1: Serotonin Receptor Binding Affinities of Representative Arylpiperazine Analogues

| Compound Name | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine mdpi.com | 5-HT1A | 1.2 |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine mdpi.com | 5-HT1A | 21.3 |

| (Z)-3-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-((1H-indol-5-yl)methylene)imidazolidine-2,4-dione (Compound 12) nih.gov | 5-HT1A | 16.0 |

| (Z)-3-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-((1H-indol-5-yl)methylene)imidazolidine-2,4-dione (Compound 12) nih.gov | 5-HT7 | >1000 |

| (Z)-3-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione (Compound 4) nih.gov | 5-HT7 | 110 |

| 1-[2-(4-methoxyphenyl)phenyl]piperazine derivative (Compound 20b) acs.org | 5-HT1A | 1.7 |

| 1-[2-(4-methoxyphenyl)phenyl]piperazine derivative (Compound 20b) acs.org | 5-HT2A | 16.0 |

Dopamine (B1211576) (D) Receptor Subtype Interactions (e.g., D2, D3, D4)

Arylpiperazine derivatives also demonstrate significant affinity for dopamine receptor subtypes, particularly within the D2-like family (D2, D3, D4). This has led to their investigation for conditions such as schizophrenia. nih.gov Recently, the dopamine D4 receptor has been identified as a potential target for treating glioblastoma, renewing interest in selective D4 ligands. nih.gov

In a study focused on developing new D4 receptor ligands, arylpiperazine analogues were synthesized and evaluated. An α-naphthyl derivative showed a four-fold higher affinity for the D4 receptor than the parent compound, while a β-naphthyl analogue was approximately tenfold more selective. nih.gov The affinity of these compounds for D2 and D3 receptors was also characterized, revealing a complex structure-activity relationship that governs subtype selectivity. acs.orgnih.gov

Table 2: Dopamine Receptor Binding Affinities of Representative Arylpiperazine Analogues

| Compound Name | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| α-Naphthyl derivative (Compound 15) nih.gov | D2 | 14 |

| α-Naphthyl derivative (Compound 15) nih.gov | D3 | 2.5 |

| α-Naphthyl derivative (Compound 15) nih.gov | D4 | 0.25 |

| β-Naphthyl derivative (Compound 16) nih.gov | D2 | 175 |

| β-Naphthyl derivative (Compound 16) nih.gov | D3 | 21 |

| β-Naphthyl derivative (Compound 16) nih.gov | D4 | 1.0 |

Neurokinin (NK1) Receptor Antagonism

The neurokinin-1 (NK1) receptor is a target for antiemetic and potentially anxiolytic drugs. While structurally dissimilar from the simple arylpiperazines that are the focus of this article, certain complex piperazine-containing molecules have been shown to be potent NK1 receptor antagonists. For example, a series of diacylpiperazine antagonists was found to inhibit 125I-substance P binding to the human NK1 receptor, with compounds like L-161,664 displaying an IC50 of 43 nM. nih.gov These antagonists were found to bind to a site involving residues in transmembrane helices 4, 5, 6, and 7 of the receptor. nih.gov Currently, there is a lack of direct evidence linking the 4-(2-methylphenyl)piperazine scaffold to NK1 receptor antagonism.

Other G-Protein Coupled Receptor (GPCR) and Transporter Interactions

The versatile nature of the arylpiperazine scaffold allows it to bind to a wide range of other GPCRs and transporters, often considered "off-targets" depending on the therapeutic goal.

Adrenergic Receptors: Phenylpiperazine-hydantoin derivatives have been shown to possess high affinity for α1-adrenergic receptors, with some compounds acting as dual 5-HT1A/α-adrenergic ligands. nih.gov

Histamine (B1213489) Receptors: Various piperazine derivatives have been developed as antagonists for histamine H1, H3, and H4 receptors. ijrrjournal.comnih.gov

Opioid Receptors: Piperazinyl benzamidines have been synthesized that bind with high affinity to the delta (δ) opioid receptor, with one compound showing a Ki of 1.22 nM and high selectivity over the mu (μ) opioid receptor. nih.gov

Adenosine (B11128) Receptors: A series of piperazine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives were identified as potent and selective adenosine A2A receptor inverse agonists, with one compound exhibiting a Ki of 8.62 nM. mdpi.com

Equilibrative Nucleoside Transporters (ENTs): Analogues of FPMINT, which contains a 4-(2-fluorophenyl)piperazin-1-yl)methyl moiety, have been identified as inhibitors of human equilibrative nucleoside transporters ENT1 and ENT2. polyu.edu.hk

Enzyme Inhibition and Modulatory Activities

The versatility of the piperazine scaffold extends to the inhibition and modulation of various enzymes. Analogues of 4-(2-Methylphenyl)piperazin-1-amine have demonstrated notable inhibitory activity against enzymes such as tubulin and human equilibrative nucleoside transporters (ENTs).

A series of novel arylamide derivatives containing a piperazine moiety were synthesized and evaluated for their antiproliferative activities. nih.gov Several of these compounds exhibited potent inhibitory effects on cancer cell lines, with IC50 values in the sub-micromolar range. nih.gov The mechanism of this antiproliferative activity was linked to the inhibition of tubulin polymerization. nih.gov For example, a compound bearing a 1-(4-chlorophenyl)piperazine (B178656) group displayed potent inhibitory activities against MGC-803, HCT-116, and SMMC-7721 cancer cells with IC50 values of 0.092 µM, 0.098 µM, and 0.088 µM, respectively. nih.gov

In a different context, analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) have been identified as inhibitors of human equilibrative nucleoside transporters, ENT1 and ENT2. polyu.edu.hkfrontiersin.org These transporters play a crucial role in nucleoside salvage and the transport of nucleoside-based drugs. Some FPMINT analogues showed selectivity towards ENT2. polyu.edu.hkfrontiersin.org For instance, compound 3c from one study was found to be a potent inhibitor of both ENT1 and ENT2, with IC50 values of 2.38 µM and 0.57 µM, respectively, demonstrating a preference for ENT2. frontiersin.org

Interactive Table: Enzyme Inhibition by this compound Analogues

| Compound/Analogue | Target Enzyme/Process | Cell Line | IC50 (µM) |

| Arylamide derivative with 1-(4-chlorophenyl)piperazine | Tubulin Polymerization | MGC-803 | 0.092 |

| Arylamide derivative with 1-(4-chlorophenyl)piperazine | Tubulin Polymerization | HCT-116 | 0.098 |

| Arylamide derivative with 1-(4-chlorophenyl)piperazine | Tubulin Polymerization | SMMC-7721 | 0.088 |

| FPMINT Analogue (Compound 2b) | ENT1 Inhibition | - | 12.68 |

| FPMINT Analogue (Compound 2b) | ENT2 Inhibition | - | 2.95 |

| FPMINT Analogue (Compound 3c) | ENT1 Inhibition | - | 2.38 |

| FPMINT Analogue (Compound 3c) | ENT2 Inhibition | - | 0.57 |

Mechanisms of Action at the Molecular Level

The observed pharmacological activities of this compound analogues stem from their specific interactions with target proteins at a molecular level.

For the dopamine D3 receptor-preferring ligands, molecular modeling studies have been instrumental in elucidating the structural basis for their selectivity. The development of pharmacophore models for both D2 and D3 receptors has allowed for a comparative analysis, highlighting the molecular properties important for D2/D3 selectivity. nih.gov An extended and more linear conformation of the aliphatic or aryl spacers in the ligand structure was identified as a key determinant for preferential binding to the D3 receptor. nih.gov

In the case of the kappa opioid receptor antagonists, the efficacy of the compounds was determined using the [35S]GTPγS binding assay. nih.gov This functional assay measures the activation of G-proteins coupled to the receptor upon ligand binding, providing a direct measure of the antagonist properties of the compounds. The discovery that N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines act as pure opioid receptor antagonists suggests a mode of action that involves blocking the conformational changes in the receptor required for G-protein activation. nih.gov

The inhibitory action of FPMINT analogues on equilibrative nucleoside transporters has been characterized as irreversible and non-competitive. polyu.edu.hk Kinetic studies revealed that these inhibitors reduce the Vmax of [3H]uridine uptake in cells expressing ENT1 and ENT2 without affecting the Km. polyu.edu.hk This suggests that the inhibitors bind to a site on the transporter that is distinct from the substrate binding site, and that this binding is not readily reversible. polyu.edu.hk Molecular docking analyses further support the notion that the binding site for these compounds on ENT1 may differ from that of conventional inhibitors. polyu.edu.hk

The antitumor activity of the arylamide derivatives containing a piperazine moiety is attributed to their ability to disrupt microtubule dynamics through the inhibition of tubulin polymerization. nih.govnih.gov This mechanism is similar to that of other well-known anticancer agents that target the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov

Preclinical Pharmacokinetic and Metabolic Research of 4 2 Methylphenyl Piperazin 1 Amine and Analogues in Vitro Studies

In Vitro Metabolic Stability and Enzyme Kinetics

The metabolic stability of a compound, a key determinant of its in vivo half-life and oral bioavailability, is commonly assessed in vitro using liver microsomes. For piperazine (B1678402) derivatives, metabolic instability can be a significant challenge, often leading to rapid clearance. mdpi.comnih.gov Studies on various piperazine-containing drug candidates have shown that they can be rapidly metabolized in both human and mouse liver microsomes. nih.gov

The primary routes of metabolism for arylpiperazine compounds involve enzymes from the cytochrome P450 (CYP) superfamily. researchgate.netmdpi.com Research on related structures indicates that specific isoforms like CYP2D6, CYP3A4, and CYP1A2 are often implicated in the metabolism of piperazine derivatives. researchgate.netnih.gov For instance, CYP2D6 has been identified as the primary enzyme responsible for the 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, a metabolite of several psychoactive drugs. nih.gov The kinetics of such reactions are typically characterized by determining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). For the hydroxylation of 1-(2-pyrimidinyl)-piperazine by CYP2D6, a Km of 171 µM and a Vmax of 313 pmol/min/mg protein have been reported. nih.gov

Strategies to improve the metabolic stability of piperazine analogues often involve structural modifications to block metabolically labile sites. nih.gov

Identification of Major Metabolites from In Vitro Systems

In vitro systems, particularly human liver microsomes (HLM), are instrumental in identifying the major metabolic pathways of a drug candidate. For arylpiperazine compounds, common metabolic transformations include oxidation and N-demethylation. nih.gov

Studies on perazine, a piperazine-type phenothiazine, revealed 5-sulfoxidation and N-demethylation as major metabolic routes catalyzed primarily by CYP1A2, CYP3A4, and CYP2C19. nih.gov Similarly, research on other piperazine derivatives has identified mono-hydroxylation products on the aromatic rings and oxidation at the nitrogen atoms of the piperazine ring as significant metabolites. nih.gov The metabolism of benzylpiperazine and trifluoromethylphenylpiperazine has been shown to involve CYP2D6, CYP1A2, and CYP3A4. researchgate.net

While specific metabolites for 4-(2-Methylphenyl)piperazin-1-amine have not been documented, it is plausible that it would undergo similar metabolic transformations, including hydroxylation of the tolyl group and oxidation of the piperazine ring.

Assessment of In Vitro Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution and availability to target tissues. The plasma protein binding of basic drugs, a category that includes many piperazine derivatives, can be variable. bioassaysys.com

While direct in vitro plasma protein binding data for this compound is not available, general principles suggest that as a basic compound, it would likely exhibit some degree of binding to plasma proteins. The specific percentage of binding would need to be determined experimentally using techniques like equilibrium dialysis or ultrafiltration.

Predicted Blood-Brain Barrier Permeability through In Vitro Models and Theoretical Calculations

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is crucial. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using Caco-2 or Madin-Darby canine kidney (MDCK) cells are commonly used to predict BBB permeability. bioassaysys.comnih.govresearchgate.net

The PAMPA-BBB assay provides a rapid, non-cellular method to estimate the passive diffusion of a compound across the BBB. bioassaysys.comacs.org This assay measures the permeability of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. bioassaysys.combioassaysys.com For more complex assessments, Caco-2 cell monolayers are utilized as they can model not only passive permeability but also the influence of efflux transporters. researchgate.netnih.gov

A computational study predicted the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a complex molecule containing a 4-(4-methylphenyl)sulfonylpiperazin-1-yl moiety and suggested it may have the ability to penetrate the BBB. plos.org However, experimental verification for this compound is necessary. The lipophilicity of a compound, often expressed as its LogP or LogD value, is a key theoretical parameter used to predict BBB penetration, with an optimal range generally considered for CNS drugs.

In Vitro Clearance Pathways and Excretion Prediction

In vitro clearance, a measure of the volume of biological fluid cleared of a drug per unit of time, is a critical parameter for predicting in vivo clearance and dosing regimens. It is typically determined using liver microsomes or hepatocytes. nih.govnih.gov

For piperazine-containing compounds, metabolic clearance is often the primary route of elimination. The in vitro intrinsic clearance (CLint) can be determined from the rate of disappearance of the parent compound in microsomal incubations. nih.gov Knowledge of the specific CYP enzymes involved in the metabolism of a compound can help in predicting potential drug-drug interactions. mdpi.comnih.gov For example, compounds that are potent inhibitors of major CYP isoforms like CYP3A4 can significantly alter the clearance of co-administered drugs. nih.gov

While specific in vitro clearance data for this compound is not available, studies on analogous structures suggest that hepatic metabolism would be a significant clearance pathway. nih.gov The resulting metabolites would likely be more polar and more readily excreted in urine or bile.

Advanced Computational and Theoretical Chemistry Studies of 4 2 Methylphenyl Piperazin 1 Amine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For piperazine (B1678402) derivatives, DFT calculations, often using the B3LYP method with basis sets like 6-311++G(d,p), are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.nettandfonline.com

These calculations provide a detailed picture of the molecule's three-dimensional shape, including bond lengths, bond angles, and torsion angles. For 4-(2-Methylphenyl)piperazin-1-amine, DFT would confirm the expected chair conformation of the piperazine ring, which is a common feature for this heterocyclic system. nih.govresearchgate.net

Furthermore, DFT is crucial for understanding the electronic landscape of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.nettandfonline.com A smaller energy gap suggests that the molecule is more polarizable and reactive. Natural Bond Orbital (NBO) analysis, another component of these studies, helps to explain charge transfer interactions within the molecule. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution, identifying regions that are rich or deficient in electrons, which is critical for predicting intermolecular interactions. researchgate.nettandfonline.com

Table 1: Representative Electronic Properties of Piperazine Derivatives from DFT Calculations Note: This table presents typical data for related piperazine compounds as found in the literature, illustrating the type of information gained from DFT studies.

| Property | Typical Calculated Value/Descriptor | Significance |

| HOMO Energy | -5 to -7 eV | Represents the ability to donate an electron. |

| LUMO Energy | -1 to -2 eV | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | 4 to 5 eV | Indicates chemical reactivity and stability. researchgate.net |

| Dipole Moment | 2 to 4 Debye | Measures the overall polarity of the molecule. |

| NBO Charges | Varies by atom | Reveals charge distribution across the molecule. researchgate.net |

Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes

To understand how a compound like this compound might function as a drug, researchers use molecular docking and molecular dynamics (MD) simulations to model its interaction with biological targets, such as proteins or enzymes. nih.govplos.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. hilarispublisher.com This simulation scores different binding poses based on factors like binding energy, providing a quantitative estimate of the ligand's affinity for the target. polyu.edu.hk Following docking, MD simulations are often performed to analyze the stability of the predicted ligand-receptor complex over time, typically on a nanosecond scale. plos.orgnih.gov These simulations confirm whether the ligand remains stably bound within the receptor's active site. plos.org

Binding Site Analysis and Interaction Energies

Docking studies provide a detailed analysis of the binding site, identifying the specific amino acid residues that interact with the ligand. plos.org For arylpiperazine compounds, these interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand (like the amine groups of the piperazine ring) and residues in the protein.

Hydrophobic Interactions: The methylphenyl group can form favorable interactions with nonpolar pockets in the receptor.

Pi-Pi Stacking: The aromatic phenyl ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

Ionic Interactions: The basic nitrogen of the piperazine ring can be protonated and form salt bridges with acidic residues like aspartate or glutamate. plos.org

The calculated binding energy (often in kcal/mol) from docking software provides a crucial metric for ranking potential drug candidates; a lower binding energy generally indicates a more stable and potent interaction. polyu.edu.hk

Ligand Conformational Preferences within Receptor Pockets

While docking provides a static snapshot, MD simulations reveal the dynamic nature of the ligand-receptor interaction. These simulations show how the ligand's conformation adapts to fit optimally within the binding pocket. nih.gov Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the MD trajectory. plos.org

A low and stable RMSD value for the ligand over the simulation time suggests that it has found a stable binding pose. plos.org Meanwhile, RMSF analysis highlights the flexibility of different parts of the ligand and the protein, indicating which regions are rigid and which are more dynamic during the interaction. plos.org This information is vital for understanding the structural requirements for effective binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For a class of compounds including this compound, a QSAR study would involve:

Compiling a dataset of structurally similar piperazine analogues with experimentally measured biological activity (e.g., IC50 values). mdpi.com

Calculating a variety of molecular descriptors for each compound. These can include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molar refractivity), and physicochemical properties (e.g., LogP, polar surface area). mdpi.com

Using statistical methods like Multiple Linear Regression (MLR) to generate an equation that links the descriptors to the activity. mdpi.com

The resulting QSAR model can then be used to predict the biological activity of new, unsynthesized analogues, allowing researchers to prioritize the most promising candidates for synthesis and testing. mdpi.comnih.gov This approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest predicted potency.

Table 2: Common Descriptors Used in QSAR Models for Piperazine Analogs

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | HOMO/LUMO Energy, Electrophilicity Index (ω) | Governs reaction mechanisms and charge transfer. mdpi.com |

| Steric/Topological | Molar Refractivity (MR), Topological Polar Surface Area (PSA) | Relates to molecule size, shape, and polar surface. mdpi.com |

| Physicochemical | LogP, Aqueous Solubility (LogS) | Describes lipophilicity and solubility. mdpi.com |

| Quantum Chemical | Dipole Moment, Total Energy | Provides insight into molecular polarity and stability. |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through Computational Methods

A compound's success as a drug depends not only on its biological activity but also on its pharmacokinetic profile, summarized by ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov Computational methods are now routinely used to predict these properties early in the discovery phase, weeding out candidates with poor drug-like characteristics. nih.gov

For this compound and its analogues, various software platforms can predict key ADME parameters. These predictions are often based on established rules like Lipinski's Rule of Five, which helps assess oral bioavailability. mdpi.com The piperazine moiety itself is often incorporated into drug candidates to improve their pharmacokinetic properties, particularly water solubility, due to the basic nitrogen atoms. nih.gov

Table 3: Computationally Predicted ADME Properties for a Hypothetical Piperazine Analog Note: This table shows representative ADME parameters that can be predicted computationally.

| ADME Parameter | Predicted Value/Outcome | Implication |

| Aqueous Solubility (LogS) | High | Good solubility is favorable for absorption. |

| Human Intestinal Absorption | >90% | High likelihood of being well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Predictable (Yes/No) | Determines if the compound can enter the central nervous system. |

| CYP450 Inhibition | Non-inhibitor (e.g., for 2D6) | Low potential for drug-drug interactions via this metabolic pathway. |

| Lipinski's Rule of Five | 0 Violations | Good predicted oral bioavailability. mdpi.com |

Virtual Screening and De Novo Design Strategies for Novel Analogues

Computational chemistry also enables the discovery of entirely new molecules. Virtual screening involves using molecular docking to rapidly screen vast libraries of chemical compounds against a specific biological target. plos.org This process can identify novel "hit" compounds with different chemical scaffolds that bind to the target of interest, which can then be optimized.

Alternatively, de novo design strategies build new molecules from scratch. nih.gov In this approach, algorithms place molecular fragments within the binding pocket of a receptor and then connect them to generate novel chemical structures that are perfectly tailored to the binding site's geometry and chemical environment. These methods could be used to design novel analogues of this compound with potentially improved potency, selectivity, or pharmacokinetic properties. researchgate.net The combination of virtual screening and de novo design provides powerful avenues for expanding the chemical space around a known active scaffold like arylpiperazine. nih.govnih.gov

Analytical Methods for the Detection, Quantification, and Characterization of 4 2 Methylphenyl Piperazin 1 Amine

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS/MS) for Purity and Identity Confirmation

Chromatographic methods are fundamental for separating 4-(2-Methylphenyl)piperazin-1-amine from impurities and confirming its identity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds like piperazine (B1678402) derivatives. nih.govresearchgate.net For effective analysis of piperazine derivatives, derivatization is often necessary to improve their chromatographic properties. semanticscholar.org GC-MS provides detailed information on the molecular weight and fragmentation pattern of the compound, which aids in its identification. researchgate.net Studies have shown that GC-MS can effectively separate and identify various piperazine derivatives, including positional isomers. figshare.com The mass spectra of piperazine derivatives are characteristic and allow for their identification based on specific m/z values. researchgate.net For instance, different methylbenzylpiperazine (MBP) regioisomers can be differentiated from isobaric compounds using GC-MS, although some isomers may produce similar mass spectra. nih.gov In such cases, coupling GC with infrared detection (GC-IRD) can provide additional structural confirmation. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become an increasingly common and powerful technique for the analysis of piperazine derivatives, offering high sensitivity and selectivity. semanticscholar.orgmdpi.com This method is particularly useful for analyzing compounds that are not suitable for GC-MS due to low volatility or thermal instability. A new ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed to simultaneously quantify 1-amino-4-methyl-piperazine (AMP) and its potential N-nitrosamine impurity, 1-methyl-4-nitroso-piperazine (MNP), in the hydrolysis of rifampicin. mdpi.com This method utilizes multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity, allowing for the detection of MNP at levels as low as 0.5 ppm. mdpi.com The choice of diluent is critical in preventing the overestimation of nitrosamine (B1359907) impurities, with methanol (B129727) being a more suitable option than water. mdpi.com

The development of chromatographic methods, such as HPLC with diode-array detection (HPLC-DAD), has also been crucial for the quantitative analysis of piperazine derivatives. researchgate.net Optimization of HPLC conditions can allow for the rapid separation of multiple analytes. researchgate.net

Table 1: Chromatographic Methods for Piperazine Derivative Analysis

| Technique | Application | Key Findings |

| GC-MS | Purity and identity confirmation of piperazine derivatives. nih.govresearchgate.netfigshare.comnih.gov | Derivatization is often required. semanticscholar.org Provides characteristic mass spectra for identification. researchgate.net Can differentiate some, but not all, isomers. nih.gov |

| LC-MS/MS | Sensitive and selective analysis of piperazine derivatives. semanticscholar.orgmdpi.com | Ideal for non-volatile or thermally labile compounds. MRM mode enhances selectivity. mdpi.commdpi.com |

| UHPLC-MS/MS | Simultaneous quantification of this compound precursors and impurities. mdpi.com | Allows for low detection limits (e.g., 0.5 ppm for MNP). mdpi.com Methanol is a preferred diluent. mdpi.com |

| HPLC-DAD | Quantitative analysis of piperazine derivatives. researchgate.net | Enables rapid separation of multiple analytes. researchgate.net |

Spectroscopic Characterization Methodologies (e.g., NMR, Mass Spectrometry, IR) for Structural Elucidation of New Compounds or Intermediates

Spectroscopic techniques are indispensable for the structural elucidation of novel compounds and intermediates related to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the molecular structure of organic compounds. In the analysis of piperazine derivatives, NMR provides detailed information about the chemical environment of protons and carbon atoms within the molecule. For example, in a study of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides, the ¹H-NMR spectrum showed characteristic signals for the piperazine ring protons. researchgate.net Similarly, the ¹H-NMR spectrum of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione displayed distinct signals for the piperazine protons. mdpi.com Variable temperature NMR spectroscopy can also be used to study the rotational barriers of specific functional groups within a molecule. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. In the characterization of a novel Mannich base derivative, HRMS was used to confirm its structure. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed characteristic absorption bands for aliphatic and aromatic C-H stretching, as well as the C=S bond. mdpi.com In another study, the synthesis of Schiff base derivatives of 1-amino-4-methylpiperazine (B1216902) was confirmed by the presence of a C=N bond absorption in the FTIR spectra. dergipark.org.tr

Table 2: Spectroscopic Data for a Related Piperazine Derivative Derivative: 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione mdpi.com

| Spectroscopy | Key Signals and Interpretations |

| ¹H NMR | Signals for piperazine protons at 2.96 and 3.16 ppm. Methoxy group singlet at 3.75 ppm. CH₂ group singlet at 5.23 ppm. Aromatic protons in the range of 6.92–7.67 ppm. |

| ¹³C NMR | Aliphatic carbon signals at 48.46, 50.14, 55.81, and 69.21 ppm. |

| IR | Characteristic bands for aliphatic and aromatic C-H stretching at 2883 cm⁻¹, 2831 cm⁻¹, and 3040 cm⁻¹. |

| HRMS | Used to confirm the overall structure of the new Mannich base. |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Studies on various piperazine-containing compounds have revealed that the piperazine ring typically adopts a chair conformation. nih.govnih.govresearchgate.net For example, in the crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, the piperazine ring was found to be in a chair conformation. nih.gov Similarly, the crystal structure of 4-methyl-N-(4-nitrobenzylidene)piperazin-1-amine showed a slightly distorted chair conformation for the piperazine ring. nih.gov

X-ray crystallography also elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing. nih.govelsevierpure.com In the structure of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, the crystal packing revealed an interesting motif involving π-π stacking interactions and hydrogen bonding. elsevierpure.com

Table 3: Crystallographic Data for a Piperazine Derivative Compound: 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 27.9353 (14) |

| b (Å) | 5.9247 (3) |

| c (Å) | 18.7763 (7) |

| β (°) | 126.527 (3) |

| V (ų) | 2497.2 (2) |

| Z | 8 |

| Piperazine Ring Conformation | Slightly distorted chair |

Radiometric Assays for Labeled Compounds

Radiometric assays involve the use of radiolabeled compounds to trace their metabolic fate or to quantify their interaction with biological targets. While specific radiometric assays for this compound are not extensively documented in the provided context, the principles of such assays are applicable to piperazine derivatives.

For instance, radiolabeling a compound like this compound with isotopes such as ³H or ¹⁴C would allow for its detection and quantification in biological samples at very low concentrations. These assays are particularly valuable in drug metabolism and pharmacokinetic studies.

In a related context, the radioprotective effects of novel piperazine derivatives have been assessed using the dicentric chromosome assay (DCA), which measures DNA damage after exposure to ionizing radiation. nih.gov While not a direct radiometric assay of the compound itself, this demonstrates the use of radiation-related techniques to evaluate the biological activity of piperazine derivatives. nih.gov

Development of High-Throughput Analytical Platforms

High-throughput screening (HTS) is a process that allows for the automated testing of a large number of chemical compounds for a specific biological target. bmglabtech.com This approach is widely used in drug discovery to identify "hits" or "leads" from large compound libraries. bmglabtech.com The development of HTS platforms for piperazine derivatives can significantly accelerate the discovery of new drug candidates.

HTS assays are typically performed in miniaturized formats, such as 1536-well plates, and involve robotics, liquid handling devices, and sensitive detectors. nuvisan.com The primary goal is to rapidly screen large numbers of compounds to identify those that interact with the target of interest. bmglabtech.com While HTS does not typically provide detailed information about a compound's properties like toxicity or bioavailability, it serves as a crucial first step in the drug discovery pipeline. bmglabtech.com

The availability of public HTS data in databases like PubChem offers a valuable resource for developing computational models for drug discovery. nih.gov However, the curation of this data is essential to ensure its quality for building reliable models. nih.gov The development of tailored HTS solutions, including the selection of appropriate assay types and compound libraries, is critical for the success of a screening campaign. nuvisan.com

Future Research Trajectories and Interdisciplinary Perspectives on 4 2 Methylphenyl Piperazin 1 Amine

Exploration of Undiscovered Biological Activities and Novel Target Mechanisms

The arylpiperazine scaffold is well-known for its interaction with a variety of biological targets, most notably G-protein coupled receptors (GPCRs) such as dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.govnih.gov Future research on 4-(2-Methylphenyl)piperazin-1-amine should aim to expand beyond these traditional targets.

A burgeoning area of investigation for arylpiperazine derivatives is oncology. mdpi.comnih.govnih.gov Studies have revealed that certain arylpiperazines exhibit anti-proliferative effects in various cancer cell lines, including lung, cervical, breast, and gastric carcinoma. nih.gov For instance, derivatives have shown efficacy against prostate cancer cell lines by targeting androgen receptors and other pathways. mdpi.comnih.gov Therefore, a systematic screening of this compound against a panel of cancer cell lines could unveil previously unknown anticancer activities.

Furthermore, the role of arylpiperazines as immunomodulators is an emerging field. Research has demonstrated that some arylpiperazine derivatives can act as potent inducers of type I interferons, which are crucial for antiviral and innate immune responses. nih.gov Investigating the potential of this compound to modulate immune signaling pathways could open up new therapeutic avenues for viral infections, autoimmune disorders, and certain cancers. nih.gov

Another novel area of exploration is in the context of neurodegenerative diseases, not just as receptor modulators but also as agents that can combat oxidative stress. nih.gov Some arylpiperazine derivatives have been designed to incorporate antioxidant functionalities, aiming to provide neuroprotective effects. nih.govnih.gov Given that oxidative stress is a common pathological feature in many neurodegenerative disorders, evaluating the antioxidant potential of this compound and its derivatives is a logical next step.

Synthesis of Conformationally Restricted and Conformationally Flexible Analogues for Enhanced Specificity

To improve the potency and selectivity of this compound, the synthesis of both conformationally restricted and flexible analogues is a critical research trajectory. The inherent flexibility of the piperazine (B1678402) ring and the linker to the aryl group can lead to interactions with multiple receptors, which may result in off-target effects.

By introducing rigid structural elements, it is possible to create conformationally restricted analogues. This approach aims to lock the molecule into a specific three-dimensional shape that is optimal for binding to a particular target receptor while reducing its affinity for others. nih.gov For example, the introduction of bicyclic systems or unsaturated bonds can constrain the molecule's flexibility. scilit.comdoi.org Such modifications have been successfully employed to develop highly selective ligands for dopamine D2/D3 receptors and serotonin 5-HT1A receptors. nih.govscilit.com Docking studies of these rigid analogues can provide insights into their binding modes and explain the observed enhancements in specificity. nih.gov

Conversely, the synthesis of conformationally flexible analogues, where the length and nature of a linker chain are systematically varied, can also be beneficial. The flexible aliphatic chain in many arylpiperazine compounds is a key determinant of their pharmacological profile. mdpi.com By creating a library of analogues with different linkers, it may be possible to fine-tune the interaction with the target and optimize the desired biological activity, whether it be for CNS disorders or other conditions. nih.gov

Application in Chemical Probe Development for Neurobiological Systems

High-quality chemical probes are indispensable tools for dissecting complex biological processes. A chemical probe should ideally be potent, selective, and well-characterized to enable the study of a specific biological target's function in cells and in vivo. Given the prevalence of arylpiperazines as CNS-active compounds, this compound could serve as a starting point for the development of chemical probes for neurobiological systems. acs.org

To achieve this, the compound would need to be derivatized to incorporate a reporter tag, such as a fluorescent group or a photo-affinity label, without significantly compromising its biological activity. Such probes could be used to visualize the distribution of their target receptors in the brain, to study receptor trafficking, or to identify novel protein-protein interactions.

Furthermore, the development of covalent inhibitors from the arylpiperazine scaffold is a promising strategy. chemikailproteomics.com By incorporating a reactive electrophile, a molecule can be designed to form an irreversible covalent bond with its target protein. chemikailproteomics.com This can lead to highly specific and long-lasting inhibition, making such compounds valuable as research tools and potentially as therapeutics. chemikailproteomics.com

Integration of Omics Technologies in Understanding Compound Interactions

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, the integration of "omics" technologies is essential. These high-throughput techniques allow for the global analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), providing a systems-level view of a compound's impact on a biological system. nih.govnih.gov

For instance, transcriptomics can reveal which genes are up- or down-regulated in response to treatment with the compound, offering clues about the cellular pathways being modulated. nih.gov Proteomics can identify the specific proteins that physically interact with the compound or whose expression levels are altered. researchgate.net Metabolomics can provide a snapshot of the metabolic changes that occur within a cell or organism upon exposure to the compound. researchgate.net

By combining these different omics datasets, researchers can construct detailed molecular portraits of a compound's mechanism of action, identify potential biomarkers for its efficacy, and anticipate possible off-target effects and toxicity. researchgate.net This integrated approach is particularly valuable in neurotoxicology and for understanding the complex interplay of factors in neurodegenerative diseases. nih.gov

Predictive Modeling and Machine Learning in Drug Discovery Pipelines

The use of predictive modeling and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. biomedres.usaipublications.com These computational tools can be applied at various stages, from hit identification and lead optimization to predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. aimlic.comnih.gov

For a compound like this compound, quantitative structure-activity relationship (QSAR) models could be developed. These models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity, enabling the design of more potent molecules. biomedres.us

Machine learning algorithms, such as random forests and deep neural networks, can be trained on large datasets of known drugs and their properties to predict the bioactivity of novel compounds. biomedres.usnih.gov For example, ML models can be used to predict the binding affinity of this compound analogues for various receptors, helping to prioritize which compounds to synthesize and test. biomedres.us Furthermore, generative models based on recurrent neural networks (RNNs) or generative adversarial networks (GANs) can be employed to design entirely new molecules with desired properties, expanding the chemical space around the arylpiperazine scaffold. nih.gov

By integrating these predictive technologies into the research pipeline, the development of this compound-based therapeutics can be significantly accelerated, increasing the likelihood of identifying promising drug candidates. researchgate.net

Q & A

Basic Research Question

- pH sensitivity : The compound is stable in neutral to slightly basic conditions (pH 7–9) but degrades in acidic media due to protonation of the piperazine ring .

- Thermal stability : Storage at -20°C in anhydrous DMSO or ethanol prevents decomposition; prolonged heating (>100°C) may induce ring-opening reactions .

- Light sensitivity : Amber vials are recommended to prevent photodegradation of the aromatic methylphenyl group .

What computational tools can predict the bioactivity of this compound analogs?

Advanced Research Question

- 3D-QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on triazine derivatives) with antileukemic activity .

- Docking simulations : Study interactions with targets like carbonic anhydrase or serotonin receptors using AutoDock Vina .

- ADMET prediction : Tools like SwissADME assess logP (2.1–3.5) and blood-brain barrier permeability for CNS-targeted analogs .

How can conflicting solubility data for this compound be reconciled?

Advanced Research Question

Discrepancies in solubility (e.g., 15 mg/mL in DMSO vs. <1 mg/mL in water) arise from:

- Counterion effects : Dihydrochloride salts (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) enhance aqueous solubility (up to 50 mg/mL) .

- Co-solvent systems : Ethanol/water (1:1) or PEG-400 improves dissolution for in vitro assays .

- Particle size reduction : Nano-milling (100–200 nm) increases surface area and bioavailability .

What are the best practices for characterizing byproducts in piperazine syntheses?

Basic Research Question

- LC-MS/MS : Detect trace impurities (e.g., dibenzyl byproducts at m/z 198 [M+H]) with a limit of quantification (LOQ) <0.1% .

- HPLC-DAD : Use C18 columns (gradient: 10–90% acetonitrile/water) to separate regioisomers .

- Elemental analysis : Confirm purity (>99%) by matching calculated vs. observed C/H/N ratios (e.g., CHN: Calc. C 74.95%, H 9.15%, N 15.90%) .

How does the methylphenyl substituent influence the compound’s reactivity in nucleophilic substitutions?

Advanced Research Question

The 2-methyl group on the phenyl ring induces steric hindrance, reducing reaction rates in SN2 mechanisms. For example:

- Kinetic studies : Second-order rate constants (k) for piperazine alkylation decrease by 30–50% compared to unsubstituted phenyl analogs .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) mitigate steric effects by stabilizing transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.